6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with a 2-fluorophenylpiperazine side chain and a propyl substituent. The 2-fluorophenyl group may enhance metabolic stability and receptor affinity compared to non-fluorinated analogs, while the propyl chain likely modulates lipophilicity and bioavailability.
Properties
IUPAC Name |
6-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-2-7-21-26-23-17-8-3-5-10-19(17)30(24(33)31(23)27-21)16-22(32)29-14-12-28(13-15-29)20-11-6-4-9-18(20)25/h3-6,8-11H,2,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOLNNSWILKDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines and features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of 428.53 g/mol. Its structure includes a piperazine moiety which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H25FN4O2S |
| Molecular Weight | 428.53 g/mol |
| LogP | 3.2496 |
| Polar Surface Area | 54.429 Ų |
| Hydrogen Bond Acceptors | 6 |
1. Antioxidant Activity
Recent studies have indicated that compounds in the triazoloquinazoline family exhibit significant antioxidant properties. For instance, derivatives have shown high radical scavenging activity against DPPH and ABTS radicals, suggesting potential applications in preventing oxidative stress-related diseases .
2. Inhibition of Monoamine Oxidase (MAO)
The compound's structural similarity to known MAO inhibitors suggests it may possess similar inhibitory effects. In vitro studies have demonstrated that related compounds with the piperazine moiety exhibit potent inhibition of MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters. For example, one derivative showed an IC50 value of 0.013 µM for MAO-B inhibition .
3. Anticancer Activity
Preliminary investigations into the anticancer potential of this class of compounds have yielded promising results. Certain derivatives have been shown to induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells . The selectivity index for these compounds indicates a favorable therapeutic window.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on MAO Inhibition : A series of pyridazinone derivatives were synthesized and tested for their MAO inhibitory activity. The most potent compound exhibited selective inhibition of MAO-B with minimal cytotoxic effects on normal fibroblast cells .
- Antioxidant Evaluation : Research highlighted a group of triazole derivatives that demonstrated significant antioxidant activity with IC50 values lower than standard antioxidants like BHA (butylated hydroxyanisole) .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The presence of the piperazine ring enhances binding affinity to target enzymes such as MAO.
- Radical Scavenging : The triazole moiety contributes to the radical scavenging ability by donating electrons to free radicals, thus neutralizing them.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Spectral Data
The compound’s closest analogs include derivatives from and , differing in substituents at the triazoloquinazoline core and side chains. Key comparisons are summarized below:
Functional Group Impact
- Piperazine Derivatives : The 4-(2-fluorophenyl)piperazine moiety in the target compound is distinct from bromophenyl (K 13) or dihydroxyphenyl (K 17) groups. Fluorination may reduce metabolic degradation compared to hydroxylated analogs .
- Alkyl Chains : The 2-propyl group contrasts with cyclopentyl or cyclohexyl substituents in compounds, suggesting lower steric hindrance and higher conformational flexibility.
- Triazole-Quinazoline Core : All analogs share this core, but substituent positions (e.g., 2-oxo in K 13 vs. 5-one in the target compound) influence electronic properties and binding affinity.
Pharmacological Implications
- Receptor Selectivity: The fluorophenylpiperazine group is associated with adenosine A2A or serotonin 5-HT1A receptor modulation, as seen in related piperazine-based drugs .
- Anti-inflammatory Potential: Analog K 13 demonstrated anti-inflammatory activity via COX-2 inhibition, inferred from its spectral similarity to NSAIDs . The target compound’s propyl chain may alter potency due to lipophilicity changes.
Research Findings and Limitations
Key Observations
- Synthetic yields for triazoloquinazoline derivatives (e.g., 39.5% for 5-cyclopentyl-2-(4-fluorophenyl) analog ) suggest challenges in optimizing the target compound’s synthesis.
- IR and NMR data for the target compound align with piperazine-containing analogs, confirming successful functionalization .
Gaps in Evidence
- No direct pharmacological data (e.g., IC50, receptor binding assays) for the target compound are provided.
- Limited comparison to adenosine receptor ligands (e.g., A2B antagonists in ) hinders mechanistic clarity.
Preparation Methods
Synthesis of the Triazoloquinazoline Core Structure
The 1,2,4-triazolo[1,5-c]quinazolin-5-one core serves as the foundational scaffold. As demonstrated in , this heterocyclic system is constructed via cyclocondensation between N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. For 2-propyl substitution, propyl chloroformate is reacted with 4-hydrazinobenzoic acid under basic conditions (triethylamine, acetone, 0°C to room temperature, 12–24 hours), yielding the intermediate alkyl hydrazinocarbamate . Subsequent heating under reflux in ethanol induces cyclization to form 2-propyl-5H,6H- triazolo[1,5-c]quinazolin-5-one.
Key Reaction Parameters
-
Temperature: 80–90°C (reflux)
-
Solvent: Anhydrous ethanol
Introduction of the Ketoethyl Side Chain at Position 6
Functionalization at the 6-position requires α-bromination of an acetyl group introduced via Friedel-Crafts acylation. As outlined in , the quinazolinone intermediate is treated with bromine in chloroform at room temperature, producing a bromoacetyl derivative. This step achieves 85–93% conversion efficiency . The bromo group serves as a leaving site for subsequent nucleophilic substitution.
Optimization Notes
-
Stoichiometry: 1.1 equivalents of bromine prevent over-bromination.
-
Workup: Rapid quenching with ice water minimizes hydrolysis.
Piperazine Moiety Coupling
The 4-(2-fluorophenyl)piperazine segment is introduced via nucleophilic displacement of the bromine atom. Following protocols from , the bromoacetyl intermediate reacts with 1-(2-fluorophenyl)piperazine in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA). The reaction proceeds at 60°C for 6–8 hours, achieving 75–88% yield .
Critical Parameters
-
Molar Ratio: 1:1.2 (bromoacetyl:piperazine) ensures complete substitution.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted piperazine.
Oxidation to the 2-Oxoethyl Group
The final oxidation step converts the secondary alcohol (formed during piperazine coupling) to a ketone. Sodium borohydride reduction, as described in , is followed by Jones oxidation (CrO₃ in H₂SO₄) to yield the 2-oxoethyl group. This two-step sequence attains 80–89% overall yield .
Spectroscopic Confirmation
-
IR: Strong C=O stretch at 1,710–1,725 cm⁻¹.
-
¹H-NMR: Disappearance of hydroxyl proton (δ 4.65–5.40 ppm) and emergence of ketone carbonyl signal (δ 208–210 ppm in ¹³C-NMR) .
Purification and Analytical Characterization
Final purification employs recrystallization from acetone/water (4:1), achieving >95% purity as verified by reversed-phase HPLC (C18 column, methanol/water = 70:30, flow rate 1.0 mL/min) .
Table 1. Summary of Synthesis Steps and Yields
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazoloquinazoline core | Ethanol, reflux | 68–83 |
| 2 | α-Bromination | Chloroform, Br₂, RT | 85–93 |
| 3 | Piperazine coupling | THF, TEA, 60°C | 75–88 |
| 4 | Oxidation to ketone | NaBH₄, then Jones reagent | 80–89 |
| 5 | Recrystallization | Acetone/water | 84–96 |
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates: Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions .
-
Byproduct Formation (Piperazine Dimer): Strict stoichiometric control and excess TEA suppress dimerization .
-
Oxidation Over-reaction: Stepwise addition of Jones reagent at 0°C prevents decarboxylation .
Scalability and Industrial Relevance
Bench-scale syntheses (10–50 g) demonstrate consistent yields, suggesting viability for pilot-scale production. Key cost drivers include the piperazine derivative and chromatography steps, which can be mitigated via solvent recycling and alternative purification (e.g., crystallization) .
Q & A
Q. What are the key synthetic strategies for constructing the triazoloquinazolinone core in this compound?
The triazoloquinazolinone scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with carbonyl-containing precursors (e.g., 2-hydrazinobenzoic acid) under acidic or basic conditions to form fused triazole-quinazoline systems . Specific steps may involve nucleophilic attack at electrophilic centers (e.g., ketones or thioesters) followed by cyclization. Piperidine or triethylamine is often used as a catalyst to facilitate ring closure and oxidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.1–8.5 ppm, methylene groups in piperazine at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z for C₂₄H₂₄FN₇O₂) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Q. What solvent systems are optimal for purifying this compound?
Recrystallization in ethanol or acetic acid is effective for removing impurities . For challenging separations, column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 3:7 to 1:1) improves resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Temperature : Reflux in ethanol (78°C) or THF (66°C) enhances cyclization efficiency .
- Catalysts : Piperidine or triethylamine (10–20 mol%) accelerates nucleophilic attack and reduces side reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions involving piperazine derivatives .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from:
- Tautomerism : Dynamic NMR or variable-temperature studies differentiate tautomeric forms .
- Regioisomeric Byproducts : High-resolution LC-MS with C18 columns and 0.1% formic acid mobile phase isolates isomers .
Q. How can computational methods predict the biological activity of this compound?
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position on the phenyl ring) with activity trends in analogs (e.g., antifungal IC₅₀ values) .
- Docking Studies : Simulate interactions with targets like phosphodiesterases or serotonin receptors using AutoDock Vina and PDB structures (e.g., 6DV, 6DW) .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the oxoethyl group .
- Buffered Solutions : Store at pH 6–7 in phosphate buffer to avoid degradation of the piperazine moiety .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Variation : Replace the 2-fluorophenyl group with 3,5-difluorophenyl or 4-chlorophenyl to assess impact on receptor binding .
- Scaffold Hybridization : Fuse with thiazolo[3,2-b]triazole (as in ) to enhance metabolic stability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 h, piperidine | 40–60% | |
| Piperazine Coupling | DMF, 80°C, 6 h, K₂CO₃ | 55–70% | |
| Final Purification | Ethyl acetate/hexane (3:7) | >95% purity |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (propyl CH₃), δ 4.2 (oxoethyl) | |
| ¹³C NMR | δ 170 (C=O), δ 160 (C-F) | |
| HRMS | m/z 470.1921 [M+H]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
